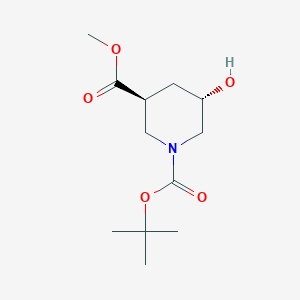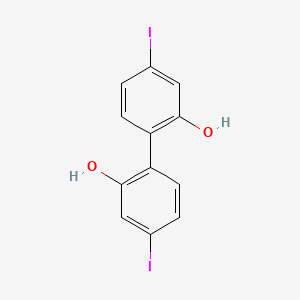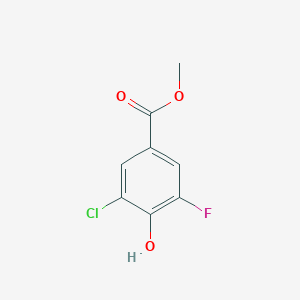
3-Hydroxy-DL-proline hydrochloride (H-DL-Pro(3-OH)-OH.HCl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-DL-proline hydrochloride is a derivative of proline, a unique amino acid that forms a tertiary amide when incorporated into biopolymers . It is a chiral molecule used in the synthesis of pharmaceuticals . The hydroxy group at position 3 makes it a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis .
Synthesis Analysis
The synthesis of 3-Hydroxy-DL-proline hydrochloride involves a multi-enzymatic cascade reaction . The process starts with L-arginine as a substrate and involves three steps: L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . This synthetic route is simpler and more efficient than conventional chemical synthesis .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-DL-proline hydrochloride is C5H10ClNO3 . It is a diastereoisomer, meaning it has the same molecular formula but different spatial arrangements of atoms .Chemical Reactions Analysis
The interconversions of the cis and trans racemates of synthetic 3-Hydroxy-DL-proline and of synthetic 3-methoxyproline were achieved by an epimerization reaction at carbon atom 2 . This process verifies their diastereoisomeric nature .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-DL-proline hydrochloride is 167.59 . It is a neutral heterocyclic protein amino acid . The optical rotations of all the isomers of 3-Hydroxy-DL-proline have been obtained .Aplicaciones Científicas De Investigación
Analytical Methods for Hydroxyproline Determination
Hydroxyproline analysis is critical for various research applications, particularly in the quantification of collagen content in biological samples. Stegemann and Stalder (1967) highlighted an optimized procedure for hydroxyproline analysis, which involves oxidation by chloramine-T and coupling with Ehrlich's aldehyde, offering a faster, more sensitive, and reliable method for hydroxyproline determination in samples like urine, plant, or animal tissue. This procedure underscores the importance of precise analytical methods in research involving hydroxyproline and its derivatives, such as 3-Hydroxy-DL-proline hydrochloride (Stegemann & Stalder, 1967).
Roles in Plant Stress Resistance
Glycine betaine (GB) and proline, including hydroxyproline derivatives, play significant roles in plant resistance to environmental stresses. Ashraf and Foolad (2007) discussed how these compounds enhance plant tolerance to drought, salinity, and extreme temperatures by maintaining enzyme and membrane integrity and facilitating osmotic adjustment. This highlights the potential for exploiting hydroxyproline derivatives in genetic engineering and agronomic practices to improve crop resilience against climate change-related stresses (Ashraf & Foolad, 2007).
Biochemical and Structural Analysis
The structural and biochemical aspects of proline and hydroxyproline, including their derivatives, are crucial in understanding their biological functions. Anteunis et al. (2010) provided insights into the ring conformational properties of proline and hydroxyproline, which are fundamental in peptide and protein chemistry. Such studies are vital for the development of pharmaceuticals and biomaterials that mimic or modulate biological processes involving these amino acids (Anteunis et al., 2010).
DNA Mimics Based on Hydroxyproline
Hydroxyproline-based DNA mimics represent an innovative application of hydroxyproline derivatives in biotechnology and medicine. Efimov and Chakhmakhcheva (2006) reviewed the synthesis and properties of DNA analogues and mimics designed on the basis of hydroxyproline, highlighting their potential in nucleic acid-based diagnostics, antisense experiments, and therapeutic interventions. This area of research opens new avenues for the use of hydroxyproline derivatives in molecular biology and genetic engineering (Efimov & Chakhmakhcheva, 2006).
Therapeutic and Clinical Applications
Research on hydroxyproline and its derivatives extends into clinical applications, particularly in understanding and treating various health conditions. For instance, the behavioral and neurochemical effects of proline and its metabolic pathways have been studied in the context of neurological symptoms and brain abnormalities associated with hyperprolinemia. Wyse and Netto (2011) discussed the potential neuropathophysiological implications of high proline levels, providing insights into possible therapeutic strategies for conditions related to proline metabolism (Wyse & Netto, 2011).
Mecanismo De Acción
Target of Action
3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 3-Hydroxy-DL-proline hydrochloride, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure . The primary targets of this compound are likely to be proteins, particularly collagen, which is the most abundant protein in mammals and contains a high proportion of proline and its derivatives .
Mode of Action
It is known that proline and its derivatives can influence the folding and structure of proteins . By interacting with these proteins, 3-Hydroxy-DL-proline hydrochloride may induce changes in their structure and function .
Biochemical Pathways
3-Hydroxy-DL-proline hydrochloride is involved in the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the stability of the collagen triple helix . In addition, this compound can be catabolized to other amino acids such as glycine, ornithine, and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It is known that proline and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, and the resulting metabolites can be excreted in the urine .
Result of Action
The action of 3-Hydroxy-DL-proline hydrochloride at the molecular and cellular level is likely to involve changes in protein structure and function, particularly in collagen . This can have various effects, depending on the specific proteins and cells involved .
Action Environment
The action of 3-Hydroxy-DL-proline hydrochloride can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of this compound and its interactions with proteins .
Direcciones Futuras
The unique properties of proline and its derivatives, including 3-Hydroxy-DL-proline, have sparked interest in their development and applications. They are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . Future research may focus on developing practical production strategies for various hydroxyprolines and exploring their potential use in pharmaceutical synthesis .
Propiedades
IUPAC Name |
3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)


![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)
![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)


